
N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)-2-morpholinoacetamide
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Overview
Description
N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)-2-morpholinoacetamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological properties, including antifungal, antibacterial, antiviral, and anticancer activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)-2-morpholinoacetamide typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline ring . The hydroxy group is then introduced through selective hydroxylation reactions. The final step involves the coupling of the hydroxyquinoxaline derivative with morpholinoacetamide under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using green chemistry principles to minimize waste and employing continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)-2-morpholinoacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinoxaline ketones.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxalines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC or KMnO4 can be used under mild conditions.
Reduction: Catalytic hydrogenation using Pd/C or NaBH4.
Substitution: Halogenation using NBS or electrophilic aromatic substitution using nitrating agents.
Major Products
Oxidation: Quinoxaline ketones.
Reduction: Dihydroquinoxalines.
Substitution: Halogenated or nitrated quinoxaline derivatives.
Scientific Research Applications
N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)-2-morpholinoacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)-2-morpholinoacetamide involves its interaction with specific molecular targets. The quinoxaline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, it can inhibit enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: Basic structure with similar pharmacological properties.
Quinazoline: Another nitrogen-containing heterocycle with anticancer activity.
Cinnoline: Similar structure but with different biological activities
Uniqueness
N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)-2-morpholinoacetamide is unique due to the presence of the morpholinoacetamide group, which enhances its solubility and bioavailability compared to other quinoxaline derivatives .
Properties
IUPAC Name |
2-morpholin-4-yl-N-[3-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c25-18(13-24-8-10-27-11-9-24)21-15-5-3-4-14(12-15)19-20(26)23-17-7-2-1-6-16(17)22-19/h1-7,12H,8-11,13H2,(H,21,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFOTOMJTWZGRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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